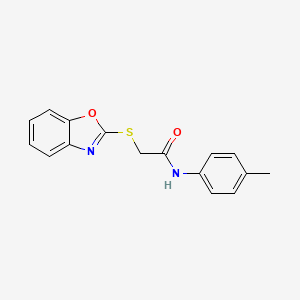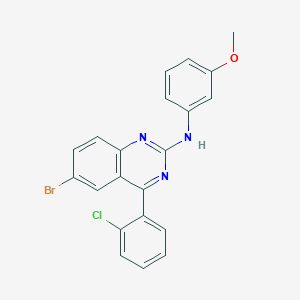![molecular formula C32H24ClN3O2 B11687016 6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/structure/B11687016.png)
6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-phenyl-3-[5-phenyl-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2-dihydroquinolin-2-one is a complex organic compound with a unique structure that combines several aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-3-[5-phenyl-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2-dihydroquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a multi-step reaction sequence that includes the formation of the pyrazole ring, followed by the construction of the quinoline moiety. Key steps may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Construction of the Quinoline Moiety: This step often involves the cyclization of aniline derivatives with aldehydes or ketones in the presence of a catalyst, such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenyl-3-[5-phenyl-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Chloro-4-phenyl-3-[5-phenyl-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2-dihydroquinolin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological pathways and interactions, particularly those involving enzyme inhibition.
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-3-[5-phenyl-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-[5-phenyl-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2-dihydroquinolin-2-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-Bromo-4-phenyl-3-[5-phenyl-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2-dihydroquinolin-2-one: Contains a bromine substituent instead of chlorine, which can influence its chemical properties and applications.
Uniqueness
The presence of the chlorine substituent in 6-chloro-4-phenyl-3-[5-phenyl-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2-dihydroquinolin-2-one imparts unique electronic and steric properties, making it distinct from its analogs. This can result in different reactivity patterns and biological activities, highlighting its potential for specialized applications.
Properties
Molecular Formula |
C32H24ClN3O2 |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
6-chloro-4-phenyl-3-[3-phenyl-2-(2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C32H24ClN3O2/c33-24-16-17-26-25(19-24)30(23-14-8-3-9-15-23)31(32(38)34-26)27-20-28(22-12-6-2-7-13-22)36(35-27)29(37)18-21-10-4-1-5-11-21/h1-17,19,28H,18,20H2,(H,34,38) |
InChI Key |
OUYINEMAEARMPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11686937.png)
![(5E)-1-(4-bromophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11686951.png)



![Ethyl 4-(4-bromophenyl)-2-{[(4-tert-butylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686969.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686979.png)
![(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone](/img/structure/B11686982.png)

![Ethyl 1-(4-chlorophenyl)-5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686988.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11686996.png)
![(5Z)-3-cyclohexyl-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11687001.png)
![3-[(3,5-Dimethylphenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11687013.png)
